

An In-depth Technical Guide to N-Boc-dolaproine (CAS: 120205-50-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-dolaproine*

Cat. No.: *B032731*

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Abstract

N-Boc-dolaproine, with CAS number 120205-50-7, is a crucial chiral building block in the synthesis of the potent antineoplastic agent Dolastatin 10 and its analogues. Dolastatin 10, a natural pentapeptide isolated from the sea hare *Dolabella auricularia*, exhibits powerful cytotoxic activity by inhibiting tubulin polymerization. This technical guide provides a comprehensive overview of **N-Boc-dolaproine**, including its physicochemical properties, detailed synthetic protocols, and its application in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the mechanism of action of Dolastatin 10, for which **N-Boc-dolaproine** is an essential component, and presents relevant experimental workflows and signaling pathways through detailed diagrams.

Physicochemical and Spectroscopic Data

N-Boc-dolaproine is a non-proteinogenic amino acid derivative. Its chemical structure and key properties are summarized below.

Property	Value	Reference
CAS Number	120205-50-7	
Molecular Formula	C ₁₄ H ₂₅ NO ₅	
Molecular Weight	287.36 g/mol	
IUPAC Name	(2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid	
Synonyms	(2R,3R)-BOC-dolaproine, N-Boc-(2R,3R,4S)-dolaproine	
Appearance	Colorless to light yellow oil or solid	
Storage Conditions	2-8°C, stored under nitrogen	

Table 1: Physicochemical Properties of **N-Boc-dolaproine**

Data Type	Observed Shifts / Values
¹ H NMR	Data not explicitly available in the searched literature.
¹³ C NMR	Data not explicitly available in the searched literature. General chemical shifts for related structures suggest signals for the Boc-group carbonyl around 154 ppm, and other carbons in the pyrrolidine ring and the propanoic acid chain.
Boiling Point (Predicted)	397.8 ± 17.0 °C
Density (Predicted)	1.133 ± 0.06 g/cm ³
pKa (Predicted)	4.27 ± 0.11

Table 2: Spectroscopic and Predicted Physicochemical Data of **N-Boc-dolaproine**

Synthesis of N-Boc-dolaproine

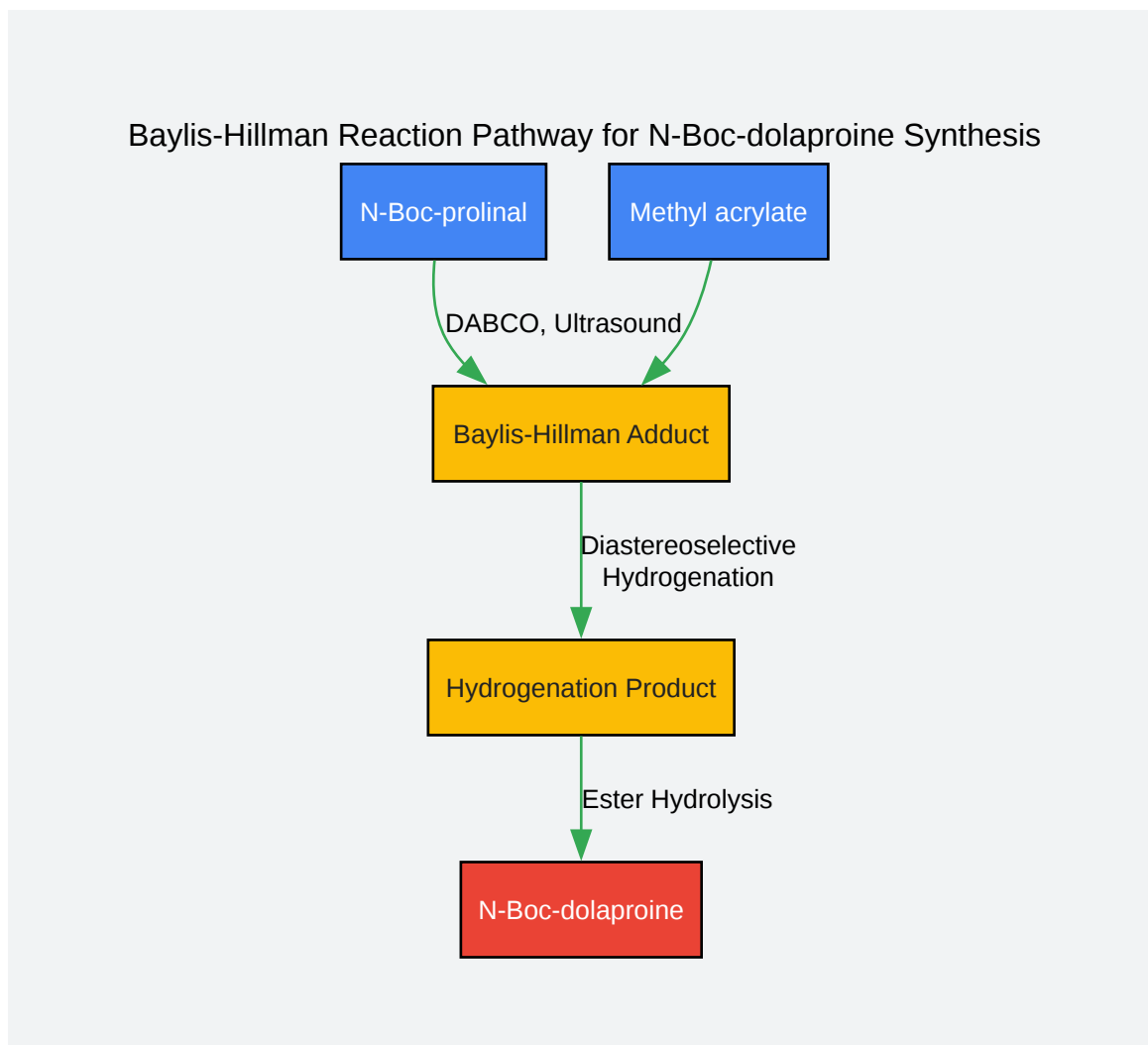
The stereoselective synthesis of **N-Boc-dolaproine** is a critical step in the total synthesis of Dolastatin 10 and its analogues. Several synthetic strategies have been reported, with the Baylis-Hillman reaction and Reformatsky-type reactions being prominent methods.

Synthesis via Baylis-Hillman Reaction

A stereoselective total synthesis of **N-Boc-dolaproine** can be achieved through a strategy based on the Baylis-Hillman reaction. This approach involves the reaction between N-Boc-prolinal and methyl acrylate, followed by diastereoselective hydrogenation of the double bond and subsequent hydrolysis of the ester.

Experimental Protocol (General Outline):

- **Baylis-Hillman Reaction:** N-Boc-prolinal is reacted with methyl acrylate in the presence of a suitable catalyst, such as DABCO. The use of ultrasound has been reported to accelerate the reaction and minimize racemization.
- **Diastereoselective Hydrogenation:** The resulting Baylis-Hillman adduct is subjected to diastereoselective hydrogenation to reduce the double bond and establish the desired stereochemistry.
- **Ester Hydrolysis:** The methyl ester is hydrolyzed under basic conditions to yield **N-Boc-dolaproine**.



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Caption: Synthetic scheme for **N-Boc-dolaproine** via Baylis-Hillman reaction.

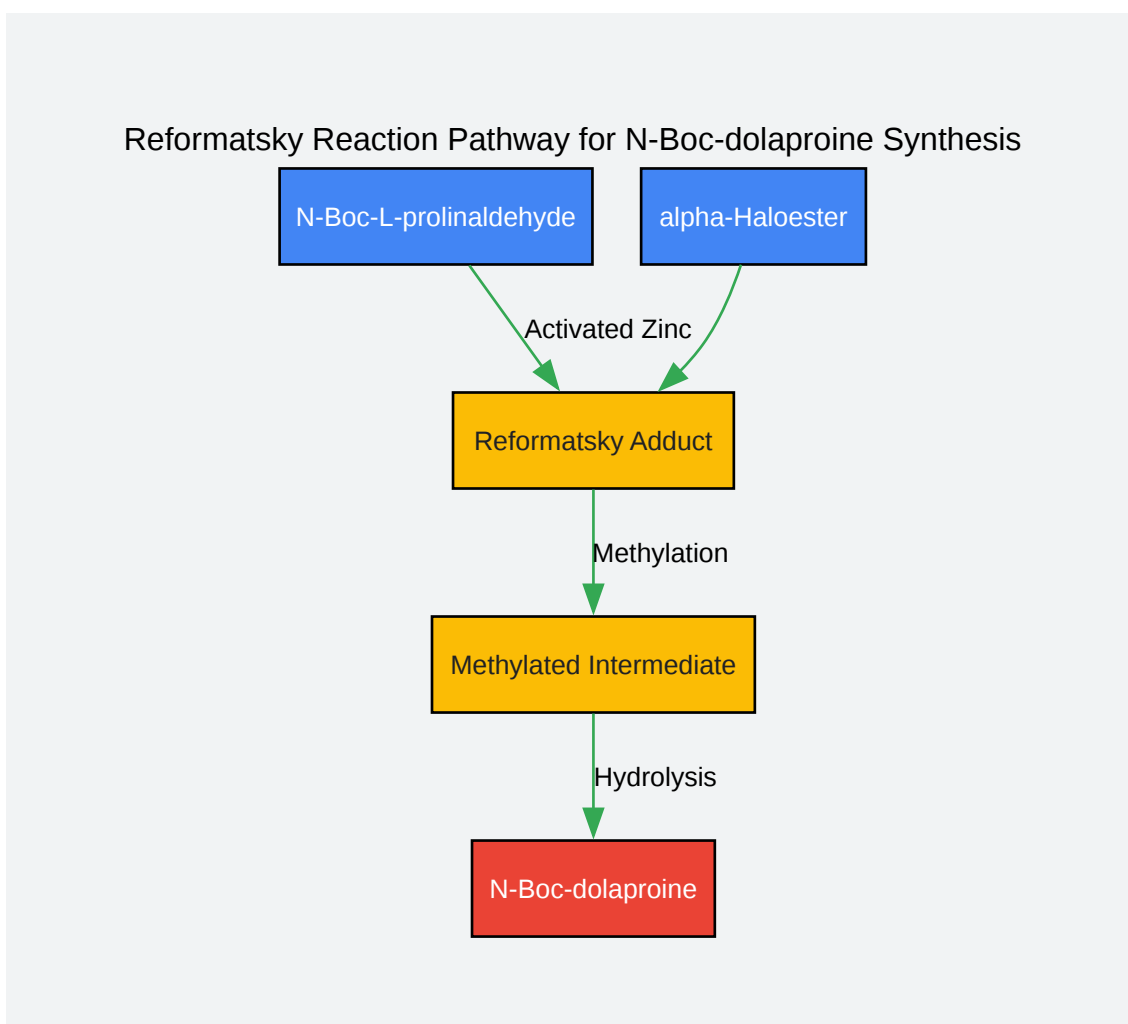
Synthesis via Reformatsky-type Reaction

A synthetic method for **N-Boc-dolaproine** has been disclosed that utilizes a Reformatsky-type reaction. This approach involves the reaction of an α -halo ester with a carbonyl compound in the presence of activated zinc.

Experimental Protocol (Based on Patent CN111393346A):

- Activation of Zinc: Zinc powder is activated, for example, with trimethylchlorosilane.

- **Reformatsky Reaction:** The activated zinc is used to mediate the reaction between an appropriate α -haloester and N-Boc-L-prolinaldehyde in a suitable solvent like tetrahydrofuran. The reaction temperature is controlled, typically between 25-35°C. The progress of the reaction is monitored by HPLC.
- **Workup and Methylation:** The reaction is quenched, and the intermediate is extracted. This is followed by a methylation step.
- **Hydrolysis:** The final step is the hydrolysis of the ester to yield **N-Boc-dolaproine**. The product can be isolated as its dicyclohexylamine salt for better handling and purification.



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Caption: Synthetic scheme for **N-Boc-dolaproine** via a Reformatsky-type reaction.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-dolaproine is a key building block for the synthesis of Dolastatin 10 and its analogues,

- To cite this document: BenchChem. [An In-depth Technical Guide to N-Boc-dolaproine (CAS: 120205-50-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032731#n-boc-dolaproine-cas-number-120205-50-7\]](https://www.benchchem.com/product/b032731#n-boc-dolaproine-cas-number-120205-50-7)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com